3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
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Description
Scientific Research Applications
Inflammation Inhibition
Compounds structurally related to "3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide" have been investigated for their potential as inflammation inhibitors. A study described the synthesis of N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. These compounds, including N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide], demonstrated significant potency in a TPA-induced mouse ear swelling assay, with activity levels higher than ibuprofen and comparable to dexamethasone (Dassonville et al., 2008).
Synthesis and Characterization
Research on the synthesis and structural characterization of related compounds includes studies on complexes of palladium(II) chloride with ligands structurally related to the compound . These studies provide insights into the molecular arrangements and potential reactivity of similar compounds (Palombo et al., 2019).
Antifungal Activity
Compounds with similar structural motifs have also been synthesized and evaluated for their antifungal activity. A novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, showed promising results against various fungi, demonstrating the potential of related structures in the development of new antifungal agents (Xue Si, 2009).
Anticancer and Antimicrobial Agents
Furthermore, research has been conducted on novel heterocyclic compounds incorporating structures similar to "this compound" for their anticancer and antimicrobial properties. These studies have identified compounds with significant activity, highlighting the potential for related compounds in therapeutic applications (Katariya et al., 2021).
Properties
IUPAC Name |
3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-12-17(22-18(24)11-10-14-6-2-3-7-14)23-20-15-8-4-5-9-16(15)26-21(25)19(13)20/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPOEQAIIQYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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